molecular formula C10H19N3 B1425791 1-(2-methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 1427380-55-9

1-(2-methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No. B1425791
M. Wt: 181.28 g/mol
InChI Key: IGAHNKCZXSNXIS-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The IUPAC name is based on a set of rules set out by the International Union of Pure and Applied Chemistry. Common names are often historical and may not reflect the chemical structure of the compound.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis includes the steps of the reaction, the reagents and conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide information about the structure and properties of the compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can provide information about the compound’s structure and its behavior under different conditions.


Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, such as 1-(2-methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, have been studied for their synthesis and characterization. For instance, Titi et al. (2020) explored the synthesis of various pyrazole derivatives, providing insights into their structural and chemical properties through techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography (Titi et al., 2020).

Biological and Pharmacological Activity

Díaz et al. (2012) investigated 1-arylpyrazoles, a related class, for their pharmacological activity, particularly as σ(1) receptor antagonists. These compounds demonstrated potential in various neuropathic pain models, showing the diverse biological applications of pyrazole derivatives (Díaz et al., 2012).

Corrosion Inhibition

Chetouani et al. (2005) examined the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. This study highlights the potential use of pyrazole derivatives in industrial applications, particularly in corrosion protection (Chetouani et al., 2005).

Polymerization and Material Science

Shin et al. (2016) explored the role of pyrazole-derived compounds in the polymerization of methyl methacrylate, demonstrating their effectiveness in producing poly(methylmethacrylate) with varying molecular weights and properties (Shin et al., 2016).

Catalysis

Field et al. (2003) reported the catalytic activity of an Ir(I) complex containing pyrazole in hydroamination and hydrosilation reactions. This study underscores the utility of pyrazole compounds in catalyzing important chemical transformations (Field et al., 2003).

Crystallography and Molecular Modeling

Szlachcic et al. (2020) utilized X-ray diffraction and DFT calculations to analyze pyrazole derivatives, providing valuable insights into their molecular structure and reactivity (Szlachcic et al., 2020).

Medical and Biological Applications

Aly et al. (2015) examined the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including pyrazole derivatives, showcasing their potential in medical applications due to their antibacterial and antifungal properties (Aly et al., 2015).

Safety And Hazards

The safety and hazards of a compound describe the risks associated with its use. This can include toxicity, flammability, and environmental impact.


Future Directions

Future directions in the study of a compound could include investigating its potential uses, improving its synthesis, or studying its behavior under different conditions.


I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-7(2)6-13-10(8(3)4)9(11)5-12-13/h5,7-8H,6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAHNKCZXSNXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196501
Record name 1H-Pyrazol-4-amine, 5-(1-methylethyl)-1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

CAS RN

1427380-55-9
Record name 1H-Pyrazol-4-amine, 5-(1-methylethyl)-1-(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427380-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-4-amine, 5-(1-methylethyl)-1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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